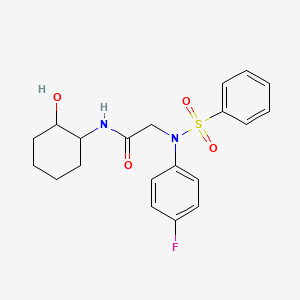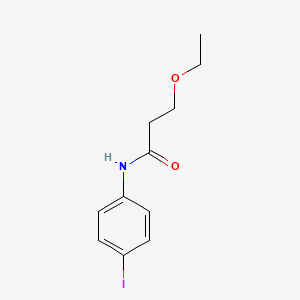
3-ethoxy-N-(4-iodophenyl)propanamide
Overview
Description
3-ethoxy-N-(4-iodophenyl)propanamide, also known as EI, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is a derivative of 4-iodophenylpropanoic acid.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-iodophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes such as cell growth, apoptosis, and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and apoptosis, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell growth, and inhibit angiogenesis. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In animal models, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethoxy-N-(4-iodophenyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on 3-ethoxy-N-(4-iodophenyl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, is an area of active research. Finally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing investigation.
Scientific Research Applications
3-ethoxy-N-(4-iodophenyl)propanamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-ethoxy-N-(4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVOBIJAWVLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4200252.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200265.png)
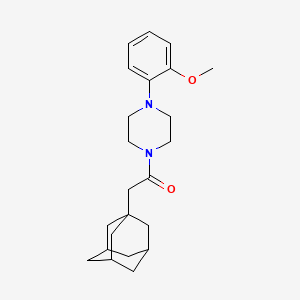
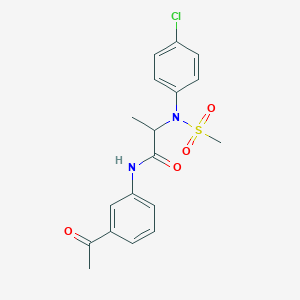
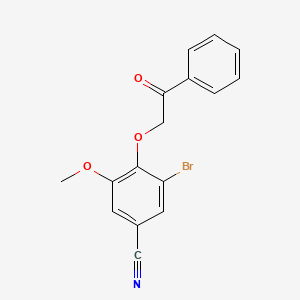
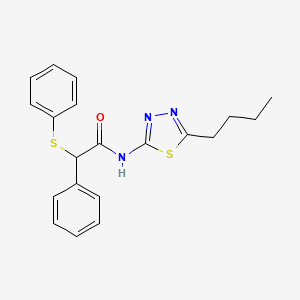
![3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)
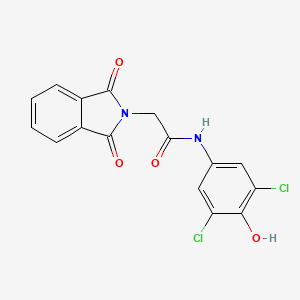
![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)
![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4200342.png)
![N-{5-[(3-anilino-3-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4200345.png)
